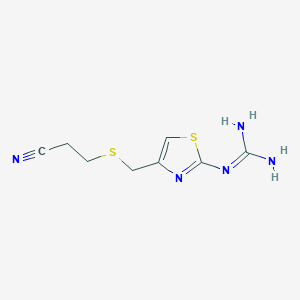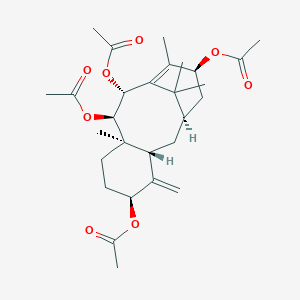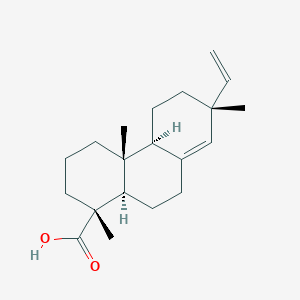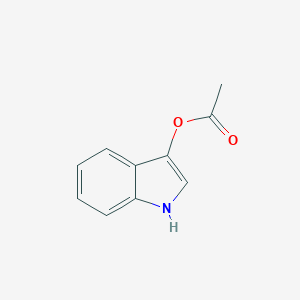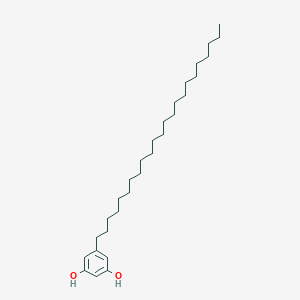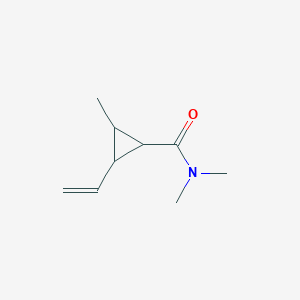
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI), also known as CTM, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) can form covalent bonds with other molecules, which makes it useful in the synthesis of complex organic molecules. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) can also interact with biological systems, such as enzymes and receptors, which makes it useful in the study of biochemical pathways and drug discovery.
Biochemical and Physiological Effects:
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has been shown to have various biochemical and physiological effects, including antiviral and anticancer activities. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B virus. It has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has several advantages for lab experiments, including its stability, solubility, and reactivity. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is stable under a wide range of conditions, which makes it easy to handle and store. It is also soluble in various solvents, which makes it easy to use in different experimental setups. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is highly reactive, which makes it useful in various chemical reactions. However, Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has some limitations, including its toxicity and potential side effects. Careful handling and proper safety measures are required when working with Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI).
Direcciones Futuras
There are several future directions for the research on Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI), including the development of new synthetic methods, the discovery of new biological activities, and the optimization of its pharmacological properties. New synthetic methods can improve the efficiency and cost-effectiveness of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) synthesis, which can make it more accessible for scientific research. The discovery of new biological activities of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) can expand its potential applications and lead to the development of new drugs. The optimization of its pharmacological properties can improve its efficacy and reduce its potential side effects, which can make it a more promising drug candidate.
Métodos De Síntesis
The synthesis of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) can be achieved through a multistep process that involves the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with 2-amino-2-methyl-1-propanol. The resulting product is then reacted with acetic anhydride and triethylamine to yield Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI). The synthesis of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is a complex process that requires careful control of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has a wide range of scientific research applications, including as a building block for the synthesis of various compounds, as a reagent for chemical transformations, and as a tool for studying biological systems. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is used in the synthesis of various drugs, including antiviral and anticancer agents. It is also used as a reagent in the synthesis of complex organic molecules, such as natural products and pharmaceutical intermediates.
Propiedades
Número CAS |
110915-17-8 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2-ethenyl-N,N,3-trimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-5-7-6(2)8(7)9(11)10(3)4/h5-8H,1H2,2-4H3 |
Clave InChI |
RPSAOXPNFCDJJW-UHFFFAOYSA-N |
SMILES |
CC1C(C1C(=O)N(C)C)C=C |
SMILES canónico |
CC1C(C1C(=O)N(C)C)C=C |
Sinónimos |
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)
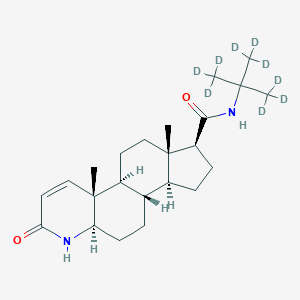
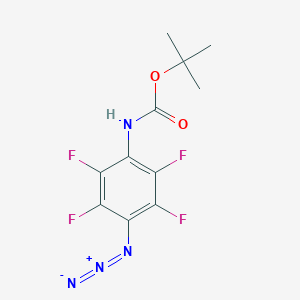
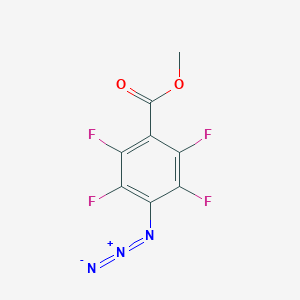
![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)
